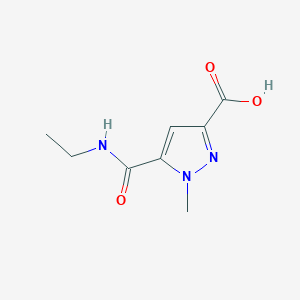

5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(ethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-9-7(12)6-4-5(8(13)14)10-11(6)2/h4H,3H2,1-2H3,(H,9,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRMCZZWXIQIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ethylcarbamoyl group.

Another method involves the use of ethyl carbamate and 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Structural and Functional Insights

2-Furyl and 4-chlorophenyl substituents increase aromaticity and lipophilicity, favoring membrane permeability but reducing aqueous solubility . Methoxycarbonyl and tert-Boc groups are hydrolytically sensitive, requiring careful handling in synthetic protocols .

Synthetic Considerations :

- The ethylcarbamoyl derivative is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), a method also employed for tert-Boc-protected analogs .

- Furyl-substituted analogs are often prepared via Suzuki-Miyaura cross-coupling, highlighting divergent synthetic routes based on substituent complexity .

Biological Relevance: The 4-chlorophenyl analog is noted for kinase inhibition studies, while the ethylcarbamoyl derivative is explored in Plasmodium falciparum allosteric inhibitor research . Simpler analogs (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) serve as controls to isolate substituent-specific effects .

Biological Activity

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid features an ethylcarbamoyl group attached to a pyrazole ring. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl isocyanate or ethyl carbamate under specific conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

Enzyme Inhibition

Research indicates that 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid exhibits notable enzyme inhibition properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit various enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation .

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid | TBD | TBD |

| 12c (4-fluorophenyl derivative) | 10 | NA (Nicotinic Acetylcholine Receptor) |

| 24b (2-methylphenyl derivative) | 10 | NA |

Interaction with Biomolecules

The compound's interaction with biomolecules is another area of interest. It has been suggested that the carboxylic acid group plays a crucial role in forming hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity .

The mechanism of action for 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid likely involves the inhibition of specific enzymes or receptors. For example, it may act as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological conditions . This interaction could modulate neurotransmitter systems, offering potential for treating disorders such as schizophrenia and ADHD.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A series of pyrazole derivatives, including 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, were tested for anticancer properties. The results indicated varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing promising results at low micromolar concentrations .

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of pyrazole compounds. The findings suggested that certain derivatives could significantly reduce inflammation markers in vitro, indicating their utility in treating inflammatory diseases .

Q & A

Q. Table 1: Key Spectral Data for Intermediate Characterization

| Technique | Expected Signals for 5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic Acid |

|---|---|

| ¹H-NMR | δ 1.2 (t, 3H, CH2CH3), δ 3.4 (s, 3H, N-CH3), δ 6.8 (s, 1H, pyrazole-H) |

| IR | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II band) |

| MS (ESI+) | m/z 226.1 [M+H]+ |

Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Analgesic Efficacy (ED50, mg/kg) | Ulcerogenic Index |

|---|---|---|---|

| Target Compound | 0.45 ± 0.02 | 12.3 ± 1.1 | 0.8 ± 0.1 |

| Reference Drug | 0.50 ± 0.03 | 15.0 ± 1.3 | 1.2 ± 0.2 |

Data derived from rodent models and enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.